6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate typically involves the reaction of 6-Methoxy-3,4-dihydronaphthalen-2-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 6-Methoxy-3,4-dihydronaphthalen-2-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalenes can be formed.
Reduction Products: The primary product is 6-Methoxy-3,4-dihydronaphthalen-2-ol.
Scientific Research Applications
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is utilized in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate involves its role as an electrophile in substitution reactions . The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is leveraged in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
- 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
Uniqueness
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to its isomers . This uniqueness makes it valuable in targeted synthetic applications where specific reactivity is required .
Properties
CAS No. |
203442-90-4 |
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Molecular Formula |
C12H11F3O4S |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
(6-methoxy-3,4-dihydronaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O4S/c1-18-10-4-2-9-7-11(5-3-8(9)6-10)19-20(16,17)12(13,14)15/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
NBURCZHPWDNTNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CC2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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